3-(Methoxymethyl)piperidin-1-amine
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Overview
Description
3-(Methoxymethyl)piperidin-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)piperidin-1-amine can be achieved through several methods. One common approach involves the reaction of piperidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. Another method includes the use of methoxymethyl chloride in the presence of a base to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)piperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
3-(Methoxymethyl)piperidin-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylpiperidine: Another derivative with an ethyl group on the nitrogen atom.
Uniqueness
3-(Methoxymethyl)piperidin-1-amine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications .
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(methoxymethyl)piperidin-1-amine |
InChI |
InChI=1S/C7H16N2O/c1-10-6-7-3-2-4-9(8)5-7/h7H,2-6,8H2,1H3 |
InChI Key |
NVZCACWYKROPQU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCN(C1)N |
Origin of Product |
United States |
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